molecular formula C15H18N4O4S2 B2924896 methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate CAS No. 2176270-95-2

methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate

Cat. No.: B2924896
CAS No.: 2176270-95-2
M. Wt: 382.45
InChI Key: GZFSRUXEVZQGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a benzoate ester. The presence of the thiadiazole ring is particularly noteworthy due to its versatile biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

methyl 4-[[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S2/c1-23-15(20)11-2-4-13(5-3-11)25(21,22)18-12-6-8-19(9-7-12)14-10-16-24-17-14/h2-5,10,12,18H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFSRUXEVZQGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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